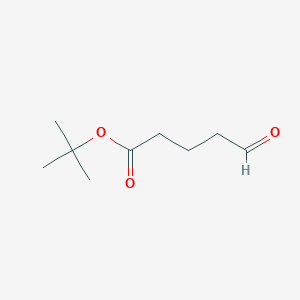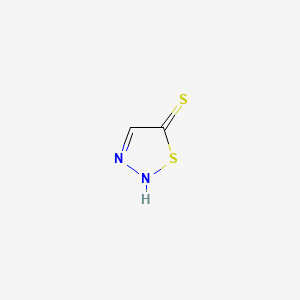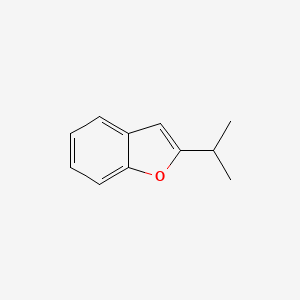
2,7-Phenanthrenediamine
Overview
Description
2,7-Phenanthrenediamine is a chemical compound that belongs to the class of diamines. It is also known as 2,7-diaminophenanthrene or DAP. The compound has a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol. 2,7-Phenanthrenediamine is an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals. It has also found applications in scientific research due to its unique properties.
Scientific Research Applications
Electronic Spectra and Fluorescence
2,7-Phenanthrenediamine (PDA) exhibits unique fluorescence properties in various solvents. Research by Manoharan and Dogra (1989) in the Bulletin of the Chemical Society of Japan explored the dual fluorescence of PDA, revealing structured fluorescence bands polarized along different axes of the phenanthrene molecule. This research contributes to the understanding of solvent effects on fluorescence properties of phenanthrenediamines (Manoharan & Dogra, 1989).
Semmler-Wolff Rearrangement in Synthesis
B. Sreekanth, C. Reddy, and S. Manjunatha (2018) discussed the advanced synthetic applications of Semmler-Wolff rearrangement involving 2,7-phenanthrenediamine. This process aids in developing substituted anilines and other compounds with significant pharmaceutical applications, especially in the treatment of hepatitis C viral infections (Sreekanth, Reddy, & Manjunatha, 2018).
Electrochemical Synthesis of Phenazine Derivatives
Research led by S. S. H. Davarani et al. (2008) in Tetrahedron Letters demonstrated an electrochemical method to synthesize phenazine derivatives using 2,7-phenanthrenediamine. This method involves an ECECC (Electrochemical-Electrochemical-Chemical-Chemical) pathway, highlighting the compound's versatility in electrochemical applications (Davarani et al., 2008).
Creation of Discotic Liquid Crystals
A study by Sandeep Kumar and M. Manickam (1999) in Liquid Crystals focused on synthesizing phenanthro[a] phenazine derivatives from 2,7-phenanthrenediamine. These derivatives exhibit mesogenic properties over a broad temperature range and are potential candidates for studying conducting and photoconducting properties (Kumar & Manickam, 1999).
Future Directions
properties
IUPAC Name |
phenanthrene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZDTUSIYGXUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)N)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470254 | |
| Record name | 2,7-Phenanthrenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Phenanthrenediamine | |
CAS RN |
62245-46-9 | |
| Record name | 2,7-Phenanthrenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-[hydroxy(diphenyl)methyl]piperidine-1-carboxylate](/img/structure/B1624733.png)
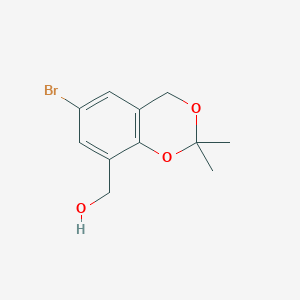
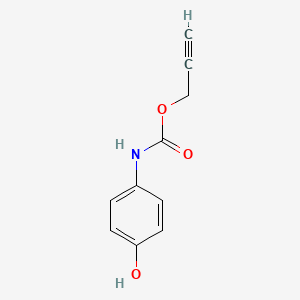



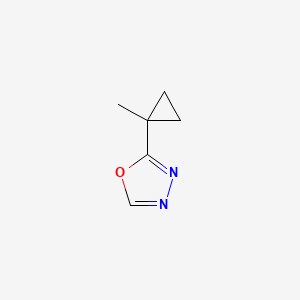

![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)
![4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1624746.png)
